molecular formula C15H18O5 B3017045 Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate CAS No. 83490-93-1

Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No.: B3017045
CAS No.: 83490-93-1
M. Wt: 278.304
InChI Key: HJAAQGWRRFXKKN-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate (CAS 83490-93-1) is a chemical compound supplied for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. This compound is characterized as a β-keto ester derivative with a molecular formula of C15H18O5 and a molecular weight of 278.30 g/mol . Its structure incorporates both ketone and ester functional groups, making it a versatile intermediate in organic synthesis . Similar 4-oxobutanoate esters are recognized in scientific research as key precursors for the synthesis of more complex molecules, particularly in medicinal chemistry where they serve as building blocks for heterocyclic compounds and other derivatives with potential biological activity . Researchers value this structural motif for exploring new chemical spaces in drug discovery projects. Handling should be conducted in accordance with good laboratory practices. While a specific GHS pictogram is not fully detailed in the available sources, general precautions including the use of appropriate personal protective equipment (PPE) such as gloves and eyeshields are recommended for handling fine chemicals of this nature .

Properties

IUPAC Name

ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-20-15(18)13(10(2)16)9-14(17)11-5-7-12(19-3)8-6-11/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAAQGWRRFXKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=C(C=C1)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions usually include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate serves as an intermediate in the synthesis of various bioactive molecules. Its structural framework allows for modifications that lead to compounds with enhanced pharmacological properties.

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that related compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses.

Anti-inflammatory Properties

The compound has been observed to exhibit anti-inflammatory effects in various in vitro and in vivo studies. It interacts with key inflammatory pathways, such as the NF-kB pathway, leading to reduced production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies indicate that this compound may offer neuroprotection against neurodegenerative diseases. It has shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis in models of Alzheimer's disease.

Case Study 1: Antioxidant Activity Evaluation

A study investigated the antioxidant capabilities of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

Case Study 2: Neuroprotection in Rodent Models

In a controlled study involving mice subjected to induced oxidative stress, administration of this compound resulted in decreased levels of malondialdehyde (a marker of lipid peroxidation) and improved cognitive function as assessed by behavioral tests.

Industrial Applications

Beyond its research applications, this compound is utilized in the production of specialty chemicals and agrochemicals due to its versatile chemical structure. Its derivatives are explored for use in pharmaceuticals aimed at treating chronic diseases linked to oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and methoxyphenyl groups play a crucial role in its biological activity. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s structural analogs differ in substituent type and position on the phenyl ring. Key comparisons include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Effects Reference
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate 4-Cl 282.72 Electron-withdrawing Cl enhances electrophilicity; used in degradation studies (pyrrole cleavage under basic conditions) .
Ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate 3-OCH₃ ~262.27 (estimated) Meta-methoxy reduces steric hindrance compared to para-substituted analogs; may alter binding affinity in biological targets .
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate 5-Cl, 2-OCH₃ 270.71 Ortho-methoxy and para-chloro create steric and electronic effects; influences solubility and metabolic stability .
Ethyl 2-acetyl-4-(3-nitrophenyl)-4-oxobutanoate 3-NO₂ ~293.27 (estimated) Strong electron-withdrawing NO₂ group increases reactivity in nucleophilic additions; lower yield (67%) due to steric/electronic challenges .
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 4-OCH₃, 2-oxo 250.25 Additional oxo group at C2 enhances keto-enol tautomerism; impacts coordination in metal complexes or enzyme interactions .

Reactivity and Stability

  • Degradation pathways: Chloro-substituted analogs (e.g., ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate) undergo pyrrole ring cleavage under alkaline conditions, releasing the parent compound as a process impurity .

Biological Activity

Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a methoxyphenyl group, which plays a crucial role in its biological activity. The compound is synthesized through various chemical reactions, notably the Knoevenagel condensation, which allows for the formation of complex organic molecules .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, indicating potential as a therapeutic agent in treating infections.
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting potent antiproliferative effects . The compound appears to activate apoptotic pathways by upregulating pro-apoptotic genes (e.g., P53, Bax) while downregulating anti-apoptotic genes (e.g., Bcl-2) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Line IC50 (µM) Mechanism
AntimicrobialVariousNot specifiedInhibition of bacterial growth
AnticancerMCF-77.21Induction of apoptosis
AnticancerHeLa8.02Cell cycle arrest in G2/M phase

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on MCF-7 cells demonstrated that this compound significantly increased apoptotic cell death, with flow cytometry analysis revealing an increase in late apoptosis rates compared to control groups. The compound also induced cell cycle arrest, indicating its potential as an anticancer agent .
  • Antimicrobial Studies : The compound's antimicrobial properties were evaluated against common bacterial pathogens. Results indicated that it could inhibit bacterial growth effectively, suggesting its application in developing new antibiotics.
  • Mechanistic Insights : Further mechanistic studies using RT-PCR showed that treatment with this compound led to significant changes in gene expression related to apoptosis, reinforcing its role as a potential anticancer drug .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

  • Knoevenagel condensation : Reacting 4-methoxybenzamide with ethyl bromopyruvate in toluene/dioxane under reflux (24 h), followed by purification via silica gel column chromatography (petroleum ether:ethyl acetate, 97:3) .
  • C-Alkylation : Using commercially available 2,4'-dibromoacetophenone and ethyl 3-oxobutanoate to form intermediate dicarbonyl compounds, followed by condensation with amino acids (e.g., valine, isoleucine) via modified Paal-Knorr reactions .
    • Key Parameters : Reaction yields range from 50% to 85%, with characterization by melting points, TLC, and NMR .

Q. How is the compound characterized after synthesis?

  • Methodological Answer :

  • FTIR Spectroscopy : Identifies functional groups (e.g., acetyl, ester carbonyl) in the 400–4000 cm⁻¹ range using KBr pellets .
  • NMR Analysis :
  • ¹H NMR : Chemical shifts for acetyl groups (~2.3–2.6 ppm) and methoxyphenyl protons (~3.8 ppm) .
  • ¹³C NMR : Signals for carbonyl carbons (~170–210 ppm) and quaternary carbons .
  • Melting Points : Reported ranges (e.g., 100–102°C for intermediates) validate purity .

Q. What purification techniques are effective for this compound?

  • Methodological Answer :

  • Silica Gel Column Chromatography : Use gradients like petroleum ether:ethyl acetate (96:4 to 97:3) to isolate intermediates and final products .
  • Solvent Extraction : Ethyl acetate/brine washes remove unreacted reagents, followed by drying over Na₂SO₄ .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Electron-Donating Effects : The methoxy group increases electron density on the phenyl ring, enhancing electrophilic substitution reactivity in condensation reactions .
  • Degradation Pathways : Under alkaline conditions (pH 9.0, 37°C), the compound may degrade via pyrrole ring cleavage, releasing process impurities (e.g., ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate) . Stability studies using RP-HPLC (retention time: 7.33 min) monitor degradation .

Q. What analytical methods detect impurities like Agomelatine Impurity 31 (CAS 15118-67-9) in the compound?

  • Methodological Answer :

  • HPLC with Reference Standards : Use USP-grade reference standards and system suitability mixtures to identify impurities. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve peaks .
  • Mass Spectrometry (MS) : Confirm impurity structures via fragmentation patterns and molecular ion matching .

Q. How is the compound utilized in synthesizing bioactive pyrrole derivatives?

  • Methodological Answer :

  • Paal-Knorr Reaction : Condense the compound with amines (e.g., piperazine, benzylamine) to form N-pyrrolylcarboxamides. Reaction yields (27–60%) depend on DCC/DMAP coupling efficiency .
  • Biological Applications : Derivatives exhibit antioxidant and MAO-B inhibitory activities, validated via enzymatic assays and molecular docking studies .

Q. What computational methods predict the compound’s stability and interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Study thermal stability and solvent interactions using force fields (e.g., AMBER). Simulations reveal degradation-prone regions (e.g., ester groups) under stress conditions .
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity sites (e.g., acetyl group nucleophilic attack) .

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